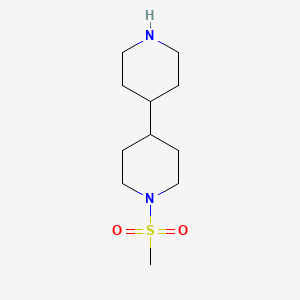
1-(Methylsulfonyl)-4,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Methylsulfonyl)-4,4’-bipiperidine” likely belongs to the class of organic compounds known as sulfones . Sulfones are compounds containing a sulfonyl functional group attached to two carbon atoms . They are known to be relatively inert chemically and are able to resist decomposition at elevated temperatures .
Synthesis Analysis
While specific synthesis methods for “1-(Methylsulfonyl)-4,4’-bipiperidine” were not found, sulfone compounds are generally synthesized through various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones . Another approach is the regiodivergent sulfonylarylation of 1,3-enynes via nickel/photoredox dual catalysis .Molecular Structure Analysis
The molecular structure of related sulfone compounds has been characterized using various techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate was characterized by XRD, FT-IR, UV-Vis, and NMR, and theoretical calculations were performed using density functional theory (DFT) to obtain detailed information about the molecular and chemical properties .Chemical Reactions Analysis
The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established, which involves C–S bond cleavage of DMSO . Radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions has been used to access methylsulfonylated and carbonylated benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the compound “3-(Methylsulfonyl)-1-propyne” is a functionalized alkyne with a methylsulfonyl group attached to the propyne moiety.Scientific Research Applications
- 1- (Methylsulfonyl)piperazine serves as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of other compounds, contributing to drug development and discovery .
- Researchers utilize this compound to explore chemical reactions and mechanisms. Its unique structure and reactivity make it valuable for investigating substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Pharmaceutical Intermediary
Chemical Research
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(Methylsulfonyl)-4,4’-bipiperidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
1-(Methylsulfonyl)-4,4’-bipiperidine interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins. This disruption leads to a decrease in the production of these pro-inflammatory mediators, thereby mitigating the inflammatory response .
Pharmacokinetics
For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory activity .
Result of Action
The inhibition of COX-2 by 1-(Methylsulfonyl)-4,4’-bipiperidine results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .
Action Environment
The action of 1-(Methylsulfonyl)-4,4’-bipiperidine, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
properties
IUPAC Name |
1-methylsulfonyl-4-piperidin-4-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-16(14,15)13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTFJXHQMGHGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)
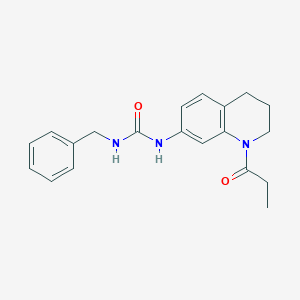
![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)
![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)
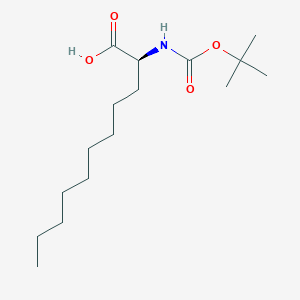
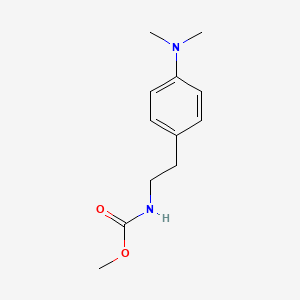
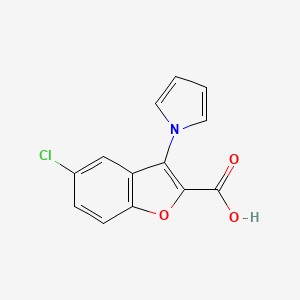
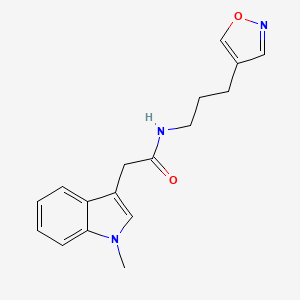
![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)
![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
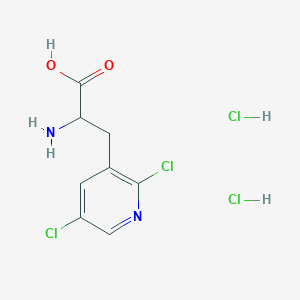
![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)